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N6,N6-Dimethyladenosine - 2620-62-4

N6,N6-Dimethyladenosine

Catalog Number: EVT-302765
CAS Number: 2620-62-4
Molecular Formula: C12H17N5O4
Molecular Weight: 295.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N6,N6-Dimethyladenosine (m62A) is a modified nucleoside consisting of an adenosine molecule with two methyl groups attached to the N6 nitrogen atom. [, , , ] This modification occurs primarily in tRNA and rRNA of both prokaryotes and eukaryotes. [] m62A is considered a minor nucleoside due to its limited occurrence within RNA molecules. [, ] The presence of this modification has been implicated in various biological processes, including protein synthesis, translational control, and cellular responses. [, , , , ] Notably, two successive m62A residues are found near the 3' end of E. coli 16S ribosomal RNA. [, ] The absence of these m62A residues is linked to kasugamycin resistance in certain E. coli strains. [, , ]

Future Directions
  • Development of novel tools and techniques: Developing new methods for site-specific detection and quantification of m62A in RNA will facilitate its study. [] This includes optimizing existing techniques like AlkB-facilitated demethylation and exploring new approaches for accurate and sensitive measurements.
  • Exploration of therapeutic potential: Investigating the therapeutic potential of m62A analogs and derivatives, particularly in cancer treatment, holds promise. [, ] Understanding the molecular mechanisms by which m62A inhibits specific signaling pathways will facilitate the development of targeted therapies.
  • Investigation of m62A as a biomarker: Further studies are needed to validate the potential of m62A as a biomarker for various diseases. [] Establishing a clear correlation between m62A levels and disease progression could pave the way for developing diagnostic and prognostic tools.

Puromycin

Compound Description: Puromycin is an aminonucleoside antibiotic that inhibits protein synthesis by mimicking the aminoacyl-tRNA complex. It binds to the ribosome and participates in peptide bond formation, leading to premature chain termination [, ].

Relevance: Puromycin shares a structural resemblance to N6,N6-Dimethyladenosine, particularly the presence of the N6,N6-dimethyladenine moiety. This similarity enables the use of antibodies against N6,N6-Dimethyladenosine to study the puromycin binding site on ribosomes [, ].

Adenosine

Compound Description: Adenosine is a purine nucleoside, a fundamental building block of RNA and the energy carrier ATP. It plays crucial roles in various cellular processes, including energy transfer, signal transduction, and neuromodulation [, ].

Relevance: Adenosine is the parent compound of N6,N6-Dimethyladenosine, differing only in the presence of two methyl groups on the N6 position of the adenine base. N6,N6-Dimethyladenosine is considered a modified form of adenosine, and its biological activities can be compared and contrasted with adenosine [, ].

N6-Methyladenosine (m6A)

Compound Description: N6-Methyladenosine is the most abundant internal modification found in eukaryotic messenger RNA (mRNA) and plays a crucial role in regulating gene expression [, , ].

1-Methyladenosine (m1A)

Compound Description: 1-Methyladenosine (m1A) is another prevalent RNA modification found in various RNA species, including tRNA and rRNA, impacting RNA structure and function [].

1,N6-Dimethyladenosine (m1,6A)

Compound Description: 1,N6-Dimethyladenosine (m1,6A) is a recently discovered dual methylation modification found in tRNAs of living organisms, including mammals. It is located at position 58 of tRNAs and may play a role in tRNA modification-mediated gene regulation [].

Relevance: Similar to N6,N6-Dimethyladenosine, 1,N6-Dimethyladenosine represents a dual methylation of the adenosine base. This finding emphasizes the complexity of RNA modifications and suggests potential functional similarities or interplay between these modifications in regulating RNA activity [].

7-Methylguanosine (m7G)

Compound Description: 7-Methylguanosine (m7G) is a modified nucleoside commonly found in eukaryotic mRNA, primarily at the 5' cap, and plays a crucial role in mRNA stability and translation initiation [].

2'-O-Methyladenosine (Am), 2'-O-Methylguanosine (Gm), 2'-O-Methyluridine (Um), and 2'-O-Methylcytidine (Cm)

Compound Description: These four compounds are 2'-O-methylated ribonucleosides, representing a common type of RNA modification where methylation occurs on the 2'-hydroxyl group of the ribose sugar moiety [].

Relevance: Unlike N6,N6-Dimethyladenosine, where methylation occurs on the adenine base, these compounds exemplify modifications on the ribose sugar of RNA. While both base and sugar modifications contribute to RNA structural and functional diversity, their specific roles and interplay remain active research areas [].

N6-Isopentenyladenosine (i6A) and N6-Isopentenyl-2-methylthioadenosine (ms2i6A)

Compound Description: These compounds are modified adenosine derivatives, with i6A being the precursor to ms2i6A. ms2i6A represents a hypermodified nucleoside found in tRNA, playing a role in tRNA stability and translational fidelity [].

Relevance: Similar to N6,N6-Dimethyladenosine, i6A and ms2i6A showcase the diversity of adenosine modifications and their implications in RNA biology. While N6,N6-Dimethyladenosine primarily involves methylation, i6A and ms2i6A exemplify more complex modifications involving isopentenyl and methylthio groups, highlighting the chemical diversity and functional specialization of modified nucleosides [].

N6,N6-Dimethyladenylyl(3'→5')N6,N6-dimethyladenosine (m62Apm62A)

Compound Description: m62Apm62A is a dinucleotide composed of two N6,N6-Dimethyladenosine units connected by a phosphodiester bond. This dinucleotide sequence is found in 16-18S ribosomal RNA and exhibits enhanced stacking interactions compared to its unmethylated counterpart, adenylyl-(3'-5')adenosine (ApA) [, ].

Relevance: m62Apm62A provides valuable insights into the impact of N6,N6-Dimethyladenosine on RNA structure and stability. The presence of two adjacent N6,N6-Dimethyladenosine units enhances stacking interactions, emphasizing the contribution of this modification to RNA folding and potentially influencing ribosome function [, ].

Adenylyl-(3'-5')adenosine (ApA)

Compound Description: Adenylyl-(3'-5')adenosine (ApA) is a dinucleotide composed of two adenosine units linked by a phosphodiester bond. It serves as the unmethylated counterpart of m62Apm62A [, ].

Relevance: Comparing ApA with m62Apm62A helps elucidate the specific effects of N6,N6-dimethyladenosine on dinucleotide conformation and stability. The enhanced stacking observed in m62Apm62A highlights the contribution of the dimethylation to RNA structural dynamics [, ].

Source and Classification

N6,N6-Dimethyladenosine is classified as a nucleoside and is found predominantly in transfer RNA (tRNA) of mammalian cells. It is a part of a broader category of modifications known as methylated nucleosides, which play crucial roles in RNA stability, translation efficiency, and cellular signaling. This compound is synthesized in organisms through specific enzymatic processes involving methyltransferases, notably TRMT6 and TRMT61A, which are responsible for its formation in tRNA .

Synthesis Analysis

The synthesis of N6,N6-Dimethyladenosine can be achieved through several methods:

  1. Enzymatic Synthesis: This method utilizes methyltransferases to add methyl groups to adenosine. For instance, TRMT6/61A catalyzes the transfer of methyl groups from S-adenosylmethionine to the nitrogen atoms on adenosine.
  2. Chemical Synthesis: A common approach involves the reaction of N6-methyladenosine with dimethyl sulfate or dimethyl carbonate under controlled pH and temperature conditions. For example, one method reported using a substrate concentration of 20 μM N6-methyladenosine with 100 mM dimethyl sulfate at 37°C for one hour, followed by purification through high-performance liquid chromatography (HPLC) .
  3. Solid-Phase Synthesis: This technique allows for the incorporation of N6,N6-dimethyladenosine into oligonucleotides on solid supports, facilitating efficient access to modified RNA sequences .
Molecular Structure Analysis

N6,N6-Dimethyladenosine retains the basic structure of adenosine, consisting of an adenine base linked to a ribose sugar. The key structural features include:

  • Adenine Base: The adenine moiety contains two methyl groups at the N6 position.
  • Ribose Sugar: The sugar component is a β-D-ribofuranose, which is essential for forming nucleic acid structures.

The presence of two methyl groups enhances the stability of RNA molecules by reducing their susceptibility to hydrolysis and degradation. The molecular formula for N6,N6-dimethyladenosine is C₁₃H₁₈N₄O₅, with a molecular weight of approximately 314.31 g/mol.

Chemical Reactions Analysis

N6,N6-Dimethyladenosine participates in several chemical reactions relevant to RNA metabolism:

  • Methylation Reactions: It can be further modified by additional methylation or demethylation processes mediated by various enzymes.
  • Hydrolysis Resistance: The dimethylation at the N6 position confers resistance to hydrolytic cleavage, making it stable under physiological conditions.

These reactions are crucial for maintaining RNA integrity and function within cellular environments.

Mechanism of Action

The mechanism of action for N6,N6-Dimethyladenosine primarily involves its role as a stabilizing modification in tRNA. It influences:

  • Translation Efficiency: By stabilizing tRNA structures, it enhances the accuracy and efficiency of protein synthesis.
  • Gene Regulation: Modifications like N6,N6-dimethyladenosine can affect mRNA stability and translation rates, thus playing a role in post-transcriptional regulation .

This modification's presence at specific positions within tRNA suggests it may also contribute to codon recognition during translation.

Physical and Chemical Properties Analysis

N6,N6-Dimethyladenosine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and common organic solvents like methanol and ethanol.
  • Stability: The compound is relatively stable under physiological pH but can be hydrolyzed under extreme conditions.
  • Melting Point: Specific melting point data may vary based on purity and synthesis methods but generally falls within typical ranges for nucleosides.

These properties make it suitable for various biochemical applications.

Applications

N6,N6-Dimethyladenosine has significant applications in molecular biology and biochemistry:

  • RNA Modification Studies: As a model compound for studying RNA modifications, it helps elucidate the roles of methylation in gene expression and regulation.
  • Therapeutic Potential: Understanding its function may lead to novel therapeutic strategies targeting RNA modifications associated with diseases such as cancer.
  • Synthetic Biology: It serves as an important tool in synthetic biology for constructing modified RNAs that can enhance gene expression or create novel functionalities in synthetic pathways .
Introduction to m⁶,⁶A in Epitranscriptomics

Historical Context of RNA Modifications and the Emergence of m⁶,⁶A

The landscape of RNA modifications began to unfold in the 1970s with the discovery of N⁶-methyladenosine (m⁶A) in messenger RNA, marking a paradigm shift in understanding post-transcriptional gene regulation [1]. This era laid the groundwork for recognizing chemical modifications as critical players in RNA function, beyond the canonical sequence-based information. N⁶,N⁶-dimethyladenosine (m⁶,⁶A) emerged as a structurally distinct entity during subsequent investigations into transfer RNA (tRNA) and ribosomal RNA (rRNA), where it was identified as a conserved modification across eukaryotes and prokaryotes [4]. Early biochemical studies revealed m⁶,⁶A’s prevalence in internal positions of rRNA and tRNA, contrasting with m⁶A’s prominence in mRNA. The evolutionary trajectory of m⁶,⁶A-associated enzymes suggests an origin in the restriction-modification systems of prokaryotes, where class α and β methyltransferases diversified to catalyze RNA dimethylation [1] [4].

Technological limitations initially hindered comprehensive mapping of m⁶,⁶A sites. However, the advent of high-resolution techniques like mass spectrometry and antibody-based sequencing (e.g., miCLIP and SCARLET) enabled transcriptome-wide profiling, distinguishing m⁶,⁶A from monomethylated analogues [3] [10]. These advances positioned m⁶,⁶A as a functionally significant component of the epitranscriptome, warranting dedicated study alongside more abundant modifications.

Table 1: Key Historical Milestones in m⁶,⁶A Research

Time PeriodDiscoveryMethodology
1970sIdentification of methylated adenosines in RNARadiolabeled methyl donors, HPLC
1990–2000sDistinction of m⁶,⁶A from m⁶A in rRNA and tRNANucleoside mass spectrometry
2010sGenome-wide mapping in model organismsNext-generation sequencing
2020sElucidation of methyltransferases (e.g., METTL5-TRMT112 complex for rRNA m⁶,⁶A)CRISPR-Cas9 screening, structural biology

Distinctive Features of m⁶,⁶A Among Adenosine Methylation Variants

Structural and Chemical Propertiesm⁶,⁶A is characterized by dimethylation at the N⁶ position of adenosine, forming a tertiary amine with enhanced hydrophobicity compared to unmethylated adenosine or m⁶A. This dimethylation sterically hinders hydrogen bonding and alters base-pairing affinity, particularly in double-stranded RNA regions [1] [7]. Nuclear magnetic resonance analyses confirm that m⁶,⁶A induces local conformational changes in tRNA and rRNA, stabilizing tertiary folds essential for molecular recognition [4]. Unlike N⁶,2′-O-dimethyladenosine (m⁶Am), which localizes to mRNA caps, m⁶,⁶A occurs internally and lacks 2′-O-ribose methylation [10].

Localization and Functional Rolesm⁶,⁶A is enriched in structural non-coding RNAs:

  • rRNA: Modifies the peptidyl transferase center (e.g., E. coli 23S rRNA-A1618), optimizing ribosomal assembly and translational fidelity [1] [9].
  • tRNA: Found at position A37 of tRNAs decoding UNN codons, preventing ribosomal frameshifting [4].
  • mRNA: Rare, but detected in internal positions under stress conditions, potentially influencing stability [9].

Genetic ablation of dimethyltransferases like METTL5 disrupts ribosome biogenesis, underscoring m⁶,⁶A’s role in proteostasis [4]. Conversely, m⁶A writers (METTL3-METTL14) target mRNA RRACH motifs, regulating splicing and decay [7].

Enzymatic Regulationm⁶,⁶A deposition is catalyzed by substrate-specific methyltransferases:

  • E. coli RlmJ methylates 23S rRNA-A1618.
  • Eukaryotic METTL5-TRMT112 complexes modify 18S rRNA-A1832 [1].

No dedicated demethylases for m⁶,⁶A have been identified, suggesting its stability contrasts with dynamic m⁶A regulation by FTO and ALKBH5 [7] [10].

Table 2: Functional and Distributional Contrasts Between Adenosine Methylations

ModificationPrimary LocationConsensus MotifKey WritersBiological Functions
m⁶,⁶ArRNA (internal), tRNA-A37Non-motif-drivenRlmJ, METTL5-TRMT112Ribosome assembly, translational accuracy
m⁶AmRNA (RRACH), ncRNAsRRACHMETTL3-METTL14 complexmRNA splicing, stability, translation
m⁶AmmRNA 5′ capCap-adjacentPCIF1mRNA stability, cap protection

Distinction from m⁶Amm⁶Am (cap-adjacent) is often misclassified as m⁶,⁶A due to nomenclature. Key differentiators:

  • Position: m⁶Am modifies the first transcribed nucleotide (linked to m⁷G cap), while m⁶,⁶A is internal.
  • Function: m⁶Am regulates mRNA decapping and degradation; m⁶,⁶A fine-tunes RNA-protein interactions [9] [10].

These distinctions highlight m⁶,⁶A’s unique niche in epitranscriptomic regulation, with implications for targeting RNA-modifying enzymes therapeutically.

Properties

CAS Number

2620-62-4

Product Name

N6,N6-Dimethyladenosine

IUPAC Name

(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C12H17N5O4

Molecular Weight

295.29 g/mol

InChI

InChI=1S/C12H17N5O4/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1

InChI Key

WVGPGNPCZPYCLK-WOUKDFQISA-N

SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O

Synonyms

6-(gamma,gamma-dimethylamino)purine riboside
6-dimethylaminopurine riboside
N(6),N(6)-dimethyladenosine

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O

Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

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